1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core, an allyl group, and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Attachment of the Phenoxyethyl Group: The 3,5-dimethylphenoxyethyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole nitrogen attacks an alkyl halide.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving an appropriate precursor, such as a γ-lactam.
Introduction of the Allyl Group: The allyl group is typically introduced via an alkylation reaction using allyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
- Various substituted derivatives from nucleophilic substitution.
Epoxides: and from oxidation.
Dihydrobenzimidazole: derivatives from reduction.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting their function. The phenoxyethyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: can be compared with other benzimidazole derivatives and pyrrolidinone-containing compounds.
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrrolidinone derivatives: Often used in pharmaceuticals for their diverse biological activities.
Uniqueness
This compound’s uniqueness lies in its combined structural features, which may confer distinct biological activities and reactivity profiles compared to other benzimidazole or pyrrolidinone derivatives.
Properties
IUPAC Name |
4-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-4-9-26-16-19(15-23(26)28)24-25-21-7-5-6-8-22(21)27(24)10-11-29-20-13-17(2)12-18(3)14-20/h4-8,12-14,19H,1,9-11,15-16H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHGCSPYMWODOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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